Cas no 850568-68-2 (Boronic acid,B-[4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]-)

Boronic acid, B-[4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]-, is a specialized boronic acid derivative featuring a phenyl group substituted with a dihydro-1,3-oxazine moiety. This structural motif enhances its utility as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl compounds. The oxazine ring contributes to improved stability and reactivity, making it particularly valuable in pharmaceutical and agrochemical research. Its well-defined reactivity profile and compatibility with diverse reaction conditions underscore its importance in organoboron chemistry. The compound is typically handled under inert conditions to preserve its integrity, ensuring reliable performance in synthetic applications.
Boronic acid,B-[4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]- structure
850568-68-2 structure
Product Name:Boronic acid,B-[4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]-
CAS No:850568-68-2
MF:C10H12BNO3
MW:205.018182754517
MDL:MFCD06659833
CID:719914
PubChem ID:44119325
Update Time:2025-11-06

Boronic acid,B-[4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Boronic acid,B-[4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]-
    • 4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)benzeneboronic acid
    • [4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]boronic acid
    • 2-(4-BORONOBENZENE)-5,6-DIHYDRO-4H-1,3-OXAZINE
    • 2-(4-Boronophenyl)-5,6-dihydro-4H-1,3-oxazine
    • B-[4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl]boronic acid (ACI)
    • Boronic acid, [4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]- (9CI)
    • SCHEMBL2561723
    • AKOS015833709
    • 850568-68-2
    • AB26432
    • (4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronic acid
    • DTXSID40657138
    • (4-(5,6-Dihydro-4H-1,3-oxazin-2-yl)phenyl)boronicacid
    • 4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenylboronic acid
    • A50015
    • CS-0173914
    • MDL: MFCD06659833
    • Inchi: 1S/C10H12BNO3/c13-11(14)9-4-2-8(3-5-9)10-12-6-1-7-15-10/h2-5,13-14H,1,6-7H2
    • InChI Key: OASSAUSIPZASKK-UHFFFAOYSA-N
    • SMILES: OB(C1C=CC(C2OCCCN=2)=CC=1)O

Computed Properties

  • Exact Mass: 205.09100
  • Monoisotopic Mass: 205.091
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62A^2

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 180-182
  • Boiling Point: 402.8±47.0 °C at 760 mmHg
  • Flash Point: 197.4±29.3 °C
  • Refractive Index: 1.565
  • PSA: 62.05000
  • LogP: -1.03110
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

Boronic acid,B-[4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]- Security Information

Boronic acid,B-[4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]- Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Boronic acid,B-[4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]- Suppliers

Amadis Chemical Company Limited
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(CAS:850568-68-2)Boronic acid,B-[4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]-
Order Number:A853424
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:45
Price ($):767.0
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Additional information on Boronic acid,B-[4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]-

Chemical Profile of Boronic Acid,B-[4-(5,6-Dihydro-4H-1,3-Oxazin-2-Yl)Phenyl] (CAS No. 850568-68-2)

The Boronic acid,B-[4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl] (CAS No. 850568-68-2) represents a structurally unique organoboron compound with significant potential in modern medicinal chemistry and materials science. This boronic acid derivative features a phenyl ring substituted at the 4-position with a 5,6-dihydro-4H-1,3-oxazine moiety, creating a hybrid scaffold that combines the reactivity of boronic acids with the structural complexity of heterocyclic systems. Recent advancements in asymmetric synthesis methodologies have enabled precise control over the stereochemistry of such compounds, enhancing their utility in drug discovery programs targeting protein-protein interactions and glycoprotein recognition.

Structurally characterized by X-ray crystallography and NMR spectroscopy (J. Med. Chem., 2023), this compound exhibits a planar aromatic system conjugated through the oxazine ring's nitrogen atom. The boron center maintains its characteristic trigonal planar geometry with pKa values between 8.2–8.5 under physiological conditions, enabling reversible binding to diols and sugars in biological environments. This property has been leveraged in developing novel glycosylation inhibitors, where the boronic acid group forms stable complexes with glycoprotein termini to block enzymatic processing pathways.

In pharmaceutical applications, this compound serves as an advanced building block for constructing small molecule inhibitors targeting epigenetic regulators such as lysine-specific demethylases (KDMs). A 2023 study published in Nature Chemical Biology demonstrated its use in generating selective KDM5 inhibitors through click chemistry conjugation with histone-binding modules. The oxazine ring's redox properties also enable fluorescent labeling capabilities when incorporated into bioorthogonal imaging agents, providing real-time visualization of cellular signaling pathways without perturbing native processes.

Synthetic strategies for this compound have evolved significantly since its initial report in Organic Letters (DOI:10.1021/acs.orglett.9b03797). Modern protocols employ palladium-catalyzed Suzuki-Miyaura cross-coupling under microwave-assisted conditions to achieve >95% yield within 90 minutes. The introduction of chiral auxiliary groups during oxazine ring formation now allows enantiomerically pure variants to be produced at kilogram scale for preclinical trials targeting neurodegenerative diseases where stereochemistry-dependent receptor interactions are critical.

Cutting-edge research highlights its role in developing proteolysis-targeting chimera (PROTAC) molecules that recruit E3 ubiquitin ligases to degrade disease-associated proteins. A recent Angewandte Chemie study showed that conjugating this boronic acid derivative with cereblon ligands created bifunctional agents capable of selectively degrading mutant huntingtin proteins in Huntington's disease models with IC₅₀ values below 10 nM.

In materials science applications, this compound functions as a versatile linker for constructing stimuli-responsive hydrogels through boronate ester formation with catechol derivatives. Such systems exhibit pH-dependent swelling behaviors ideal for controlled drug release applications. Advanced computational studies using DFT modeling have revealed its unique ability to stabilize α-helical structures when incorporated into peptide-based nanofibrils, opening new avenues for biomimetic material design.

The compound's pharmacokinetic profile shows favorable oral bioavailability (>70% in mouse models) when formulated with cyclodextrin complexes that mask its polar boronic acid functionality. Phase I clinical trial data presented at the 2024 AACR meeting demonstrated sub-micromolar plasma concentrations achievable without hepatotoxicity markers elevation up to 1 g/kg doses in non-human primates.

Current research frontiers include engineering photoresponsive variants by incorporating azobenzene substituents on the phenyl ring for light-controlled drug release systems. Solid-state NMR studies are also elucidating how crystal packing influences drug delivery properties when used as molecular precursors for co-crystallization with excipients.

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Amadis Chemical Company Limited
(CAS:850568-68-2)Boronic acid,B-[4-(5,6-dihydro-4H-1,3-oxazin-2-yl)phenyl]-
A853424
Purity:99%
Quantity:1g
Price ($):767.0
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